molecular formula C22H26N4O4 B10993439 N-{4-[(3-oxopiperazin-1-yl)carbonyl]phenyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-{4-[(3-oxopiperazin-1-yl)carbonyl]phenyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B10993439
M. Wt: 410.5 g/mol
InChI Key: DUVHOPBOGFXKIJ-UHFFFAOYSA-N
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Description

N-{4-[(3-oxopiperazin-1-yl)carbonyl]phenyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a synthetic small molecule characterized by a hybrid structure combining a 3-oxopiperazine ring, a tetrahydro-2H-pyran moiety substituted with a pyrrole group, and an acetamide linker.

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-(3-oxopiperazine-1-carbonyl)phenyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C22H26N4O4/c27-19(15-22(7-13-30-14-8-22)26-10-1-2-11-26)24-18-5-3-17(4-6-18)21(29)25-12-9-23-20(28)16-25/h1-6,10-11H,7-9,12-16H2,(H,23,28)(H,24,27)

InChI Key

DUVHOPBOGFXKIJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NC2=CC=C(C=C2)C(=O)N3CCNC(=O)C3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(3-OXOPIPERAZINE-1-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE typically involves multiple steps. The synthetic route may include the formation of the piperazine ring, followed by the introduction of the phenyl and oxane groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may scale up these reactions, utilizing continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

N-[4-(3-OXOPIPERAZINE-1-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others, depending on the reagents and conditions used.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments.

Scientific Research Applications

N-[4-(3-OXOPIPERAZINE-1-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-[4-(3-OXOPIPERAZINE-1-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s structural uniqueness lies in its combination of a 3-oxopiperazine and a pyrrole-substituted tetrahydropyran. Below is a comparison with key analogs from the literature:

Structural Nuances and Functional Group Impact

This modification may influence binding affinity to targets like serotonin or dopamine receptors . Trifluoromethylphenyl-substituted piperazines (–4) exhibit improved metabolic stability due to the electron-withdrawing CF₃ group, a feature absent in the target compound .

In contrast, analogs like Example 7 () use methoxymethyl or ethyl substituents, prioritizing lipophilicity .

Acetamide Linker :

  • The acetamide bridge in the target compound is shared with ’s pyridinylpiperazinyl acetamide. This linker’s flexibility may allow for diverse binding conformations, though steric hindrance from bulky groups (e.g., trifluoromethylphenyl in –4) could limit this .

Pharmacological Implications (Inferred)

While direct data for the target compound are unavailable, insights can be drawn from analogs:

  • Piperazine-containing analogs (–4) show activity as CNS agents or kinase inhibitors, with logP values ranging from 2.5–4.0, suggesting moderate blood-brain barrier penetration .

Biological Activity

The compound N-{4-[(3-oxopiperazin-1-yl)carbonyl]phenyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic molecule with potential pharmacological applications. Its structure suggests that it may exhibit a range of biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features several key functional groups:

  • Piperazine moiety : Known for its role in various pharmacological agents.
  • Tetrahydropyran ring : Often associated with biological activity.
  • Acetamide group : Commonly found in drug compounds, enhancing solubility and bioavailability.

Molecular Formula

The molecular formula for this compound is C20H26N4O3C_{20}H_{26}N_{4}O_{3}, indicating a relatively complex structure that may interact with biological targets in various ways.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Enzyme Inhibition : Compounds containing piperazine and tetrahydropyran structures have been shown to inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Pharmacological Potential

The compound's structural features suggest potential applications in treating:

  • Neurological Disorders : Due to its piperazine component, it may target neurotransmitter receptors.
  • Cancer : The ability to inhibit specific cellular pathways could make it a candidate for anticancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundFindings
1Similar Piperazine DerivativeShowed significant inhibition of cancer cell proliferation in vitro.
2Tetrahydropyran-based CompoundDemonstrated neuroprotective effects in animal models of neurodegeneration.
3Acetamide AnalogExhibited anti-inflammatory properties in preclinical studies.

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